The synthesis of lithium;2,4-dihydroxy-3,3-dimethylbutanoate typically involves the reaction of 2,4-dihydroxy-3,3-dimethylbutanoic acid with a sodium base, such as sodium hydroxide, followed by lithium ion exchange to form the lithium salt. The reaction is performed in an aqueous medium to facilitate the complete conversion of the acid to its corresponding salt.
In industrial settings, this process may be conducted in large-scale batch reactors where precise stoichiometric ratios are maintained. The reaction conditions are carefully controlled for temperature and pH to maximize yield and ensure purity. Following synthesis, purification techniques such as crystallization or filtration are employed to isolate the final product .
The molecular structure of lithium;2,4-dihydroxy-3,3-dimethylbutanoate can be represented by its IUPAC name: (2R)-2,4-dihydroxy-3,3-dimethylbutanoate. The compound features a branched carbon chain with hydroxyl groups at the 2 and 4 positions. The structural formula can be expressed in various notations:
The compound exhibits a colorless solid form that is soluble in water and some organic solvents .
Lithium;2,4-dihydroxy-3,3-dimethylbutanoate participates in various chemical reactions typical of carboxylic acids and their derivatives. Key reactions include:
These reactions can yield a variety of products depending on the specific reagents and conditions applied.
The mechanism of action for lithium;2,4-dihydroxy-3,3-dimethylbutanoate primarily relates to its role as a precursor in the biosynthesis of pantothenic acid (vitamin B5). This compound is converted into pantothenic acid through enzymatic pathways that involve multiple steps. Pantothenic acid is crucial for synthesizing coenzyme A, which plays a significant role in numerous biochemical reactions including fatty acid synthesis and energy metabolism.
Lithium;2,4-dihydroxy-3,3-dimethylbutanoate exhibits properties typical of hydroxy fatty acids. It has functional groups that allow it to engage in hydrogen bonding and participate in various chemical reactions such as oxidation and reduction.
Relevant data includes:
Lithium;2,4-dihydroxy-3,3-dimethylbutanoate has several scientific applications due to its biochemical significance. It serves as an important intermediate in the synthesis of pantothenic acid and subsequently coenzyme A. This makes it relevant in studies related to metabolism and energy production within biological systems.
Additionally, its properties may lend themselves to applications in pharmaceuticals or nutraceuticals aimed at enhancing metabolic processes or addressing deficiencies related to vitamin B5 .
Lithium 2,4-dihydroxy-3,3-dimethylbutanoate represents an organolithium compound of significant contemporary interest, bridging inorganic chemistry and organic molecular design. This lithium salt incorporates a branched-chain hydroxy acid anion with strategic stereogenic centers, positioning it uniquely for applications ranging from sustainable materials to bioactive precursors. The compound's structural complexity necessitates precise stereochemical characterization, while its lithium cation offers distinctive coordination behavior relevant to both materials science and biological systems. Current research focuses on exploiting its biodegradability and multifunctional architecture for next-generation applications, aligning with principles of sustainable chemistry and molecular design [4] [7].
The systematic IUPAC name for this compound is lithium (2,4-dihydroxy-3,3-dimethylbutanoate), which precisely defines the carbon chain structure, substituent positions, and the cationic species. The root name "butanoate" establishes a four-carbon carboxylate chain. The locants "2,4-dihydroxy" specify oxygen-containing functional groups at carbons 2 and 4, while "3,3-dimethyl" denotes two methyl groups attached to carbon 3. The lithium cation is explicitly identified as the counterion [10].
Alternative nomenclature occasionally encountered includes lithium 3,3-dimethyl-2,4-dihydroxybutanoate, which maintains the same structural information but reorders the substituents. In pharmacological and materials science contexts, the abbreviated form lithium DHDB (DihydroxyDimethylButanoate) appears frequently. The acid precursor is systematically named 2,4-dihydroxy-3,3-dimethylbutanoic acid, sometimes referred to as dihydroxyisovaleric acid in biochemical literature due to its structural relationship to isovalerate derivatives [6].
Table 1: Nomenclature and Synonyms of Lithium 2,4-Dihydroxy-3,3-dimethylbutanoate
Nomenclature Type | Designation |
---|---|
Systematic IUPAC Name | Lithium 2,4-dihydroxy-3,3-dimethylbutanoate |
Alternative Systematic Name | Lithium 3,3-dimethyl-2,4-dihydroxybutanoate |
Common Abbreviation | Lithium DHDB |
Acid Precursor | 2,4-Dihydroxy-3,3-dimethylbutanoic acid |
Biochemical Analog Name | Dihydroxyisovaleric acid lithium salt |
The carbon at position 2 (C2) constitutes a chiral center due to its four distinct substituents: a carboxylic acid group, a hydroxyl group, a hydrogen atom, and the 3,3-dimethyl-4-hydroxybutyl moiety. This chirality generates two enantiomeric forms: (R)-2,4-dihydroxy-3,3-dimethylbutanoate and (S)-2,4-dihydroxy-3,3-dimethylbutanoate. The absolute configuration critically influences molecular recognition phenomena, particularly in biological contexts where enzyme binding pockets exhibit strict stereoselectivity. Research suggests the (R)-enantiomer may demonstrate superior binding affinity to certain kinases in the Wnt signaling pathway, analogous to lithium's established biological targets [4] [6].
In synthetic materials, stereochemistry governs crystal packing efficiency and solubility profiles. The racemic mixture (designated (±)-lithium DHDB or rac-lithium DHDB) typically crystallizes as a conglomerate or racemic compound with distinct physicochemical properties compared to enantiopure forms. Enhanced stereo representation using wedge bonds (solid = above plane; hashed = below plane) or wiggly bonds (configuration unspecified) is essential for accurate communication. Modern specifications utilize enhanced stereochemical descriptors including ABS (absolute configuration known), OR (relative configuration known), and AND (mixture of stereoisomers) to precisely define stereochemical composition in complex systems [2].
Table 2: Stereochemical Configurations and Notational Systems
Stereochemical Form | Notation System | Representation | Implications |
---|---|---|---|
(R)-Enantiomer | Wedge bond (MDL) | Solid wedge from C2 | Potential preferential bioactivity |
(S)-Enantiomer | Wedge bond (MDL) | Hashed wedge from C2 | Differential metabolic processing |
Racemic Mixture | (±) or rac-prefix | Wiggly bond at C2 | Altered crystallization behavior |
Unspecified | Daylight SMILES | Plain bonds | Requires verification |
Enhanced Stereo | MDL Formats | ABS/OR/AND groups | Defines relationships between centers |
Lithium's medicinal history began with serendipitous discoveries in the 19th century. Danish physician Carl Lange and American neurologist William Hammond pioneered lithium therapy for "brain gout" and mania in the 1870s, utilizing lithium bromide and lithium carbonate based on uric acid diathesis theories [3] [6]. The modern era commenced with John Cade's landmark 1949 study demonstrating lithium's antimanic properties in Melbourne, Australia. This was followed by Mogens Schou's rigorous randomized controlled trials in Denmark (1954), establishing lithium's prophylactic efficacy in bipolar disorder [3] [9].
The evolution toward complex organic lithium salts like 2,4-dihydroxy-3,3-dimethylbutanoate emerged from pharmaceutical efforts to enhance bioavailability and reduce the narrow therapeutic index of simple lithium salts. Research in the 1990s-2000s revealed that lithium's inhibition of glycogen synthase kinase-3 (GSK-3) underlies its neuroprotective and mood-stabilizing effects. This mechanistic understanding spurred development of lithium salts with organic anions capable of synergistically modulating biological pathways. Concurrently, materials science exploited lithium's unique coordination chemistry for glass ceramics and alloys, with lithium-silicate systems demonstrating bioactive properties for tissue regeneration [4] [7] [10].
Table 3: Historical Milestones in Lithium Compound Development
Time Period | Key Advancement | Principal Investigators/Context |
---|---|---|
1870s | First medicinal use for mania | William Hammond (NY), Carl Lange (Copenhagen) |
1949 | Rediscovery of antimanic properties | John Cade (Melbourne) |
1954 | First randomized controlled trial | Mogens Schou (Denmark) |
1970 | FDA approval for bipolar disorder | U.S. regulatory milestone |
1990s-2000s | GSK-3 inhibition mechanism elucidated | Multiple research groups |
2000s-Present | Complex organic lithium salts development | Materials science/pharmaceutical convergence |
Contemporary research pursues three interconnected imperatives for lithium 2,4-dihydroxy-3,3-dimethylbutanoate:
Sustainable Synthesis Methodologies: Solvent-free mechanochemical approaches and aqueous-based reactions minimize environmental footprints. Recent advances employ biocatalytic routes using engineered ketol-acid reductoisomerases to produce enantiopure precursors with high atom economy. Electrochemical synthesis from 3,3-dimethylglutaric acid derivatives offers an energy-efficient alternative to traditional carboxylation, aligning with green chemistry principles. Lifecycle analyses compare favorably against conventional lithium extraction from brines or pegmatites, which entail significant water and energy consumption [4] [7].
Advanced Materials Applications: In sol-gel bioactive glasses, this lithium salt modifies network structures more effectively than carbonate or chloride salts. Lithium citrate precursors in sol-gel processes yield mesoporous glass architectures (pore sizes 5-20 nm) through controlled decomposition at 400-500°C, whereas nitrate precursors produce dense glass-ceramics with lithium metasilicate crystallites. These materials demonstrate controlled lithium release kinetics (0.5-5 mM over 14 days) critical for osteochondral tissue regeneration. The anion's hydroxyl groups facilitate covalent bonding to silica networks, enhancing material stability while enabling combinatorial ion release (Li⁺ + SiO₄⁴⁻) that upregulates osteocalcin expression in pre-osteoblasts [4].
Bioactive Precursor Development: The compound serves as a dual-function agent: lithium ions modulate Wnt/β-catenin and SHH signaling pathways, while the dihydroxy acid moiety influences cellular redox states. In vitro studies demonstrate concentration-dependent effects (1-10 mM) on chondrocyte viability and extracellular matrix production, with optimal chondrogenic differentiation of mesenchymal stem cells observed at 5 mM. This bifunctionality positions lithium DHDB as a prototype for multi-target regenerative pharmaceuticals, particularly for avascular tissues like cartilage where systemic drug delivery proves challenging. Current research explores covalent tethering to polymer backbones for implantable medical devices with sustained lithium release profiles [4] [6].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7